molecular formula C16H18ClNO3S B604870 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine CAS No. 1206137-45-2

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine

Cat. No.: B604870
CAS No.: 1206137-45-2
M. Wt: 339.8g/mol
InChI Key: LVMWUFOFTWKHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by its complex structure, which includes a chloro, methoxy, and methyl group attached to a benzene ring, along with a sulfonamide group linked to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine typically involves multiple steps. One common method includes the initial formation of the benzene ring with the desired substituents, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenylsulfonamide

Uniqueness

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1206137-45-2

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-11-9-15(21-3)16(10-14(11)17)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-10,12,18H,1-3H3

InChI Key

LVMWUFOFTWKHMM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.